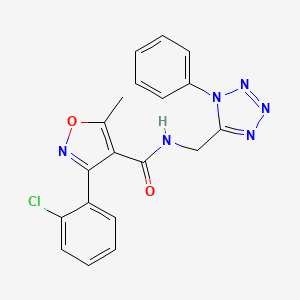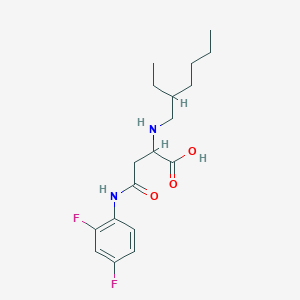![molecular formula C24H15FN4O6 B2975415 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 895790-18-8](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
- Application : This compound has been used in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008).
Biological Evaluation for Peripheral Benzodiazepine Receptors
- Application : Substituted versions of this compound have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This is significant in the study of neurodegenerative disorders (Fookes et al., 2008).
Anticancer Activity
- Application : Derivatives of this compound have shown anticancer activity in vitro. Certain compounds within this series exhibited significant cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Neuroinflammation PET Imaging
- Application : Novel pyrazolo[1,5-a]pyrimidines related to this compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This has implications in PET imaging for neuroinflammation (Damont et al., 2015).
Anti-Lung Cancer Activity
- Application : Fluoro substituted benzo[b]pyran derivatives, related to this compound, have been synthesized and shown to possess anti-lung cancer activity. These compounds exhibited anticancer activity at low concentrations against human cancer cell lines (Hammam et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with urea and nitration of the resulting product. The final step involves acetylation of the amine group with 4-nitrophenylacetic anhydride.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "urea", "nitric acid", "acetic anhydride", "4-nitrophenol" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of a base such as triethylamine to form 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Cyclization of the product from step 1 with urea in the presence of a catalyst such as potassium carbonate to form 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N'-(2-oxoimidazolidin-1-yl)acetamide.", "Step 3: Nitration of the product from step 2 with nitric acid to form 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N'-(2-nitroimidazolidin-1-yl)acetamide.", "Step 4: Acetylation of the amine group in the product from step 3 with 4-nitrophenylacetic anhydride in the presence of a base such as pyridine to form the final product, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide." ] } | |
CAS-Nummer |
895790-18-8 |
Produktname |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide |
Molekularformel |
C24H15FN4O6 |
Molekulargewicht |
474.404 |
IUPAC-Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H15FN4O6/c25-14-5-9-16(10-6-14)28-23(31)22-21(18-3-1-2-4-19(18)35-22)27(24(28)32)13-20(30)26-15-7-11-17(12-8-15)29(33)34/h1-12H,13H2,(H,26,30) |
InChI-Schlüssel |
DYTVZTRSEPYXQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)

![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)
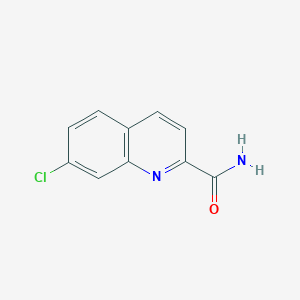
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)
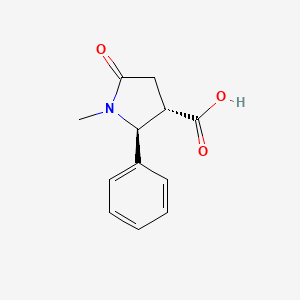
![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)
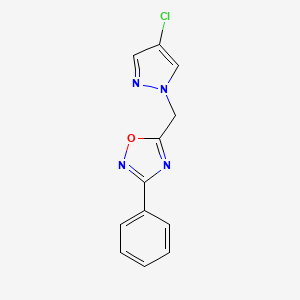
![tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate](/img/structure/B2975347.png)
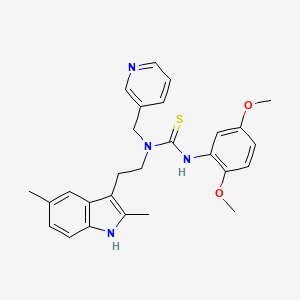
![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)

